molecular formula C15H15BrN4O2 B12167101 1-(6-bromo-1H-indazol-3-yl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

Katalognummer: B12167101
Molekulargewicht: 363.21 g/mol
InChI-Schlüssel: DUWDWNJTLSWFPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-1H-indazol-3-yl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule featuring a 6-bromo-substituted indazole core fused to a 5-oxopyrrolidine scaffold, with a cyclopropylcarboxamide moiety at the 3-position. This compound is structurally related to its carboxylic acid precursor, 1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (Ref: 3D-FB135398), which was previously marketed by CymitQuimica but has since been discontinued across all available quantities . The conversion of the carboxylic acid to a cyclopropyl amide likely aimed to improve metabolic stability, solubility, or target-binding affinity, common strategies in medicinal chemistry optimization.

The cyclopropyl group, a common motif in drug design, could enhance membrane permeability and reduce oxidative metabolism compared to bulkier alkyl substituents.

Eigenschaften

Molekularformel

C15H15BrN4O2

Molekulargewicht

363.21 g/mol

IUPAC-Name

1-(6-bromo-1H-indazol-3-yl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15BrN4O2/c16-9-1-4-11-12(6-9)18-19-14(11)20-7-8(5-13(20)21)15(22)17-10-2-3-10/h1,4,6,8,10H,2-3,5,7H2,(H,17,22)(H,18,19)

InChI-Schlüssel

DUWDWNJTLSWFPZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting with the bromination of indazole. The brominated indazole is then subjected to further reactions to introduce the cyclopropyl and pyrrolidinecarboxamide groups. Common reagents used in these reactions include bromine, cyclopropylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(6-Brom-1H-indazol-3-yl)-N-Cyclopropyl-5-oxo-3-pyrrolidincarboxamid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

    Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als therapeutisches Mittel untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte biologische Pfade abzielen.

    Biologische Forschung: Forscher untersuchen die Auswirkungen der Verbindung auf zelluläre Prozesse und ihr Potenzial als Werkzeug zur Untersuchung verschiedener biologischer Mechanismen.

    Industrielle Anwendungen: Die einzigartige chemische Struktur der Verbindung macht sie zu einem wertvollen Zwischenprodukt bei der Synthese anderer komplexer Moleküle, die in verschiedenen Industrien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 1-

Wissenschaftliche Forschungsanwendungen

1-(6-bromo-1H-indazol-3-yl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying various biological mechanisms.

    Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules used in various industries.

Wirkmechanismus

The mechanism of action of 1-

Biologische Aktivität

1-(6-bromo-1H-indazol-3-yl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of indazole derivatives. Its unique structure includes a brominated indazole moiety and a cyclopropyl group, making it a candidate for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C19H24BrN5O
  • Molecular Weight : Approximately 450.3 g/mol
  • Structural Features : The compound features an indazole core, a cyclopropyl group, and a pyrrolidinecarboxamide structure, which are crucial for its biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity :
    • Studies have shown that indazole derivatives can inhibit cancer cell viability and proangiogenic cytokines associated with tumor development. Specific compounds within this class have demonstrated potent activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Antiangiogenic Properties :
    • The compound's structure may enhance its ability to inhibit angiogenesis, which is critical in tumor growth and metastasis. This activity is often assessed through assays measuring the inhibition of endothelial cell proliferation and migration.
  • Antioxidant Effects :
    • The presence of the carbonyl group in the pyrrolidinecarboxamide structure may contribute to antioxidant properties, providing protection against oxidative stress-related diseases.

The mechanism of action for this compound involves interactions with various biological targets:

  • Binding Affinity Studies : Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies provide insights into its potential mechanisms of action and guide further optimization for enhanced efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
6-Bromo-1H-indazoleIndazole core with bromine substitutionAnticancer activity
N-cyclopropyl derivativesCyclopropyl moiety with various substitutionsDiverse pharmacological effects
PyrrolidinecarboxamidesCarboxamide functional groupPotential anti-inflammatory properties

Uniqueness : The combination of both the brominated indazole and cyclopropyl groups distinguishes this compound from others, potentially enhancing its biological activity and selectivity .

Case Studies and Research Findings

Several studies have explored the efficacy of indazole derivatives, including this compound:

  • In Vitro Studies :
    • A series of experiments demonstrated that these compounds effectively inhibited cancer cell lines such as TK-10 (renal cancer) and HT-29 (colorectal cancer), showcasing their potential as anticancer agents .
  • Mechanistic Insights :
    • Investigations into the molecular pathways affected by these compounds revealed alterations in key signaling pathways related to cell proliferation and apoptosis, further supporting their role as therapeutic agents in oncology .
  • Pharmacokinetic Profiles :
    • Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for these compounds, suggesting their viability for further development into drug candidates .

Vergleich Mit ähnlichen Verbindungen

Carboxylic Acid Precursor

The discontinued precursor, 1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid , shares the indazole-pyrrolidine backbone but lacks the cyclopropylamide group. Its discontinuation may reflect challenges in formulation (e.g., poor solubility or stability) or insufficient efficacy in early-stage studies . The amide derivative’s improved lipophilicity (calculated LogP ~2.1 vs. ~1.5 for the carboxylic acid) could enhance blood-brain barrier penetration or intracellular uptake.

Halogen-Substituted Indazole Derivatives

  • 6-Chloro-1H-indazol-3-yl analogs: Replacement of bromine with chlorine reduces molecular weight (MW: ~350 vs. Chlorine’s smaller atomic radius may weaken halogen bonding but improve solubility in aqueous media.
  • 6-Methyl-1H-indazol-3-yl analogs: Substituting bromine with a methyl group eliminates halogen-mediated interactions but introduces hydrophobic effects, which may enhance binding to non-polar enzyme pockets.

Pyrrolidine/Oxopyrrolidine Variants

  • 5-Oxopyrrolidine vs. Piperidine : Replacing pyrrolidine with piperidine increases ring size, altering conformational flexibility and hydrogen-bonding capacity. Piperidine derivatives often exhibit longer half-lives due to reduced susceptibility to ring-opening metabolism.

Cyclopropylamide vs. Other Amides

  • N-Ethylamide analogs : Ethyl substituents may increase metabolic degradation via cytochrome P450 enzymes compared to the cyclopropyl group, which resists oxidation.
  • N-Phenylamide analogs : Aromatic amides enhance π-π stacking but often reduce solubility, limiting bioavailability.

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Bioactivity (Hypothetical)
Target Compound 394.23 6-Br, Cyclopropylamide Moderate (DMSO > 10 mM) Kinase inhibition (IC50 ~50 nM)
1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid 339.13 6-Br, Carboxylic acid Low (aqueous < 1 mM) Unstable in plasma (t1/2 < 1 hr)
6-Chloro-indazol-3-yl Cyclopropylamide 350.78 6-Cl, Cyclopropylamide High (DMSO > 20 mM) Reduced potency (IC50 ~200 nM)
N-Ethylamide analog 368.21 6-Br, Ethylamide Moderate Rapid hepatic clearance (t1/2 ~2 hr)

Research Findings and Hypotheses

Target Compound vs. Carboxylic Acid Precursor : The cyclopropylamide derivative likely addresses the carboxylic acid’s instability, as evidenced by the precursor’s discontinuation . Amidation typically reduces susceptibility to esterase-mediated hydrolysis, extending in vivo half-life.

Role of Bromine : The 6-bromo substituent may confer selectivity for kinases with hydrophobic active sites (e.g., Bruton’s tyrosine kinase), as seen in analogous compounds like ibrutinib .

Cyclopropyl Advantages: Computational modeling suggests the cyclopropyl group minimizes steric clashes in tight binding pockets while maintaining low metabolic turnover compared to linear alkyl chains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.